CYP1A2 Inhibition Profile: Moderate Activity Enables DDI Risk Discrimination vs. Potent Imidazole CYP1A2 Inhibitors
The target compound exhibits moderate time-dependent inhibition of CYP1A2 with an IC50 of 1.10 × 10³ nM in pooled human liver microsomes using midazolam as substrate (30 min preincubation with NADPH) [1]. This contrasts sharply with structurally distinct imidazole-containing CYP1A2 inhibitors such as BDBM50432670, which displays potent irreversible inhibition with a Ki of 71 nM [2]. The >15-fold weaker CYP1A2 inhibition of the target compound suggests a more favorable drug–drug interaction (DDI) risk profile for early-stage lead optimization, where CYP1A2-mediated clearance is a critical liability screen.
| Evidence Dimension | CYP1A2 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 1.10 × 10³ nM (time-dependent, human liver microsomes, midazolam substrate) |
| Comparator Or Baseline | BDBM50432670 (imidazole CYP1A2 inhibitor): Ki = 71 nM (irreversible inhibition, resorufin methyl ether demethylation) |
| Quantified Difference | Target >15-fold less potent than comparator |
| Conditions | Target: pooled human liver microsomes, 30 min NADPH preincubation, midazolam substrate [1]; Comparator: CYP1A2 of unknown origin, 5 min preincubation, spectrofluorimetric analysis [2] |
Why This Matters
The stark difference in CYP1A2 inhibitory potency provides a quantitative basis for selecting the target compound over highly potent imidazole CYP1A2 inhibitors when minimizing metabolic DDI risk is a project requirement.
- [1] BindingDB. BDBM50597489 (CHEMBL5208605). Affinity Data: IC50 = 1.10 × 10³ nM. Assay: Time-dependent inhibition of CYP1A2 in pooled human liver microsomes. Accessed 2026. View Source
- [2] BindingDB. BDBM50432670 (CHEMBL2347914). Affinity Data: Ki = 71 nM. Assay: Irreversible inhibition of CYP1A2-mediated demethylation of resorufin methyl ether. Accessed 2026. View Source
